molecular formula C10H6Cl2N2 B2428892 4,6-Dichloro-5-phenylpyrimidine CAS No. 3974-16-1

4,6-Dichloro-5-phenylpyrimidine

Cat. No.: B2428892
CAS No.: 3974-16-1
M. Wt: 225.07
InChI Key: NYEOKRVTIYIBGF-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-phenylpyrimidine is a heterocyclic aromatic compound with the molecular formula C10H6Cl2N2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, and a phenyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-phenylpyrimidine typically involves the chlorination of 5-phenylpyrimidine. One common method includes the reaction of 5-phenylpyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-phenylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, substitution with an amine would yield a 4,6-diamino-5-phenylpyrimidine derivative .

Scientific Research Applications

4,6-Dichloro-5-phenylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of agrochemicals and dyes

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-phenylpyrimidine
  • 4,6-Dichloro-5-methylpyrimidine
  • 4,6-Dichloro-5-cyanopyrimidine

Uniqueness

4,6-Dichloro-5-phenylpyrimidine is unique due to the presence of the phenyl group at position 5, which imparts distinct chemical properties and biological activities compared to other dichloropyrimidine derivatives. This structural feature enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

4,6-dichloro-5-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEOKRVTIYIBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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